molecular formula C7H11BO2S B15314590 ((5-Ethylthiophen-2-yl)methyl)boronic acid

((5-Ethylthiophen-2-yl)methyl)boronic acid

Cat. No.: B15314590
M. Wt: 170.04 g/mol
InChI Key: BZAXYTSIYPXHLL-UHFFFAOYSA-N
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Description

[(5-ethylthiophen-2-yl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-ethylthiophen-2-yl)methyl]boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the reaction of 5-ethylthiophene-2-carboxaldehyde with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C .

Industrial Production Methods

While specific industrial production methods for [(5-ethylthiophen-2-yl)methyl]boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Properties

Molecular Formula

C7H11BO2S

Molecular Weight

170.04 g/mol

IUPAC Name

(5-ethylthiophen-2-yl)methylboronic acid

InChI

InChI=1S/C7H11BO2S/c1-2-6-3-4-7(11-6)5-8(9)10/h3-4,9-10H,2,5H2,1H3

InChI Key

BZAXYTSIYPXHLL-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC=C(S1)CC)(O)O

Origin of Product

United States

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